4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a triazolopyrimidine core linked to a piperazine moiety, with a difluoromethyl group at the 4-position and a methyl substituent at the 2-position of the pyrimidine ring. The triazolopyrimidine system ([1,2,4]triazolo[1,5-a]pyrimidine) is a bicyclic heteroaromatic scaffold known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The piperazine linker enhances solubility and modulates pharmacokinetic properties, while the difluoromethyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .
Synthetic routes for analogous compounds typically involve cyclocondensation of triazole precursors with pyrimidine derivatives under catalytic conditions. For example, Kamel et al. synthesized structurally related triazolopyrimidine derivatives via refluxing triazole intermediates with pyrimidine amines in DMF with piperidine as a catalyst .
Properties
IUPAC Name |
7-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N8/c1-10-7-14(26-16(21-10)19-9-20-26)25-5-3-24(4-6-25)13-8-12(15(17)18)22-11(2)23-13/h7-9,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQBNFDVOALOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to interact with their targets through allosteric binding . This interaction can lead to changes in the target’s conformation and function, potentially affecting downstream cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity, suggesting potential bioavailability
Result of Action
Similar compounds have displayed moderate antiproliferative activities against cancer cells , suggesting potential therapeutic applications in oncology.
Biochemical Analysis
Biochemical Properties
The compound 4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation. It interacts with CDK2 in a manner that inhibits the enzyme’s activity, thereby affecting the progression of the cell cycle.
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CDK2. Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83.
Dosage Effects in Animal Models
Given its potent cytotoxic activities in cell lines, it is anticipated that it may exhibit dose-dependent effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyrimidine derivatives with diverse substituents. Below is a comparative analysis based on structural analogs and their reported properties:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity: The difluoromethyl group in the target compound likely enhances metabolic stability compared to the methyl or cyclopropyl groups in analogs like Compound 19 or D2 . Fluorinated groups are known to reduce oxidative metabolism in vivo. Piperazine Linkers: The piperazine moiety in the target compound may improve solubility compared to MK66, which lacks a nitrogen-rich linker . Piperazine derivatives are often utilized to optimize blood-brain barrier penetration or receptor binding .
Biological Activity Trends: Antimicrobial activity is prominent in analogs with electron-withdrawing groups (e.g., carbonitrile in Compound 12) . Kinase inhibition is associated with bulkier aromatic substituents (e.g., benzo[b]thiophene in D2) . The target compound’s triazolopyrimidine-piperazine architecture may favor interaction with ATP-binding pockets in kinases.
Synthetic Challenges :
- The piperazine linkage in the target compound introduces synthetic complexity compared to simpler analogs like MK64. Multi-step protocols involving nucleophilic substitution or Buchwald-Hartwig coupling are likely required .
Computational and Structural Insights
- Docking Studies : highlights that triazolopyrimidines with aryl amine substituents (e.g., D2, D10) exhibit strong docking scores for kinase targets due to hydrogen bonding with catalytic lysine residues . The target compound’s piperazine linker may facilitate additional interactions with solvent-exposed regions.
- Crystallography : SHELX-based refinements () are critical for confirming the triazolopyrimidine core’s planarity and substituent orientation, which influence binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
